molecular formula C18H16ClN5O4S B3555643 1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA

1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA

Cat. No.: B3555643
M. Wt: 433.9 g/mol
InChI Key: QWQKZWFWRCFYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methoxypyrimidinyl group, and a sulfamoylphenyl group, all connected through a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with 4-[(6-methoxypyrimidin-4-yl)sulfamoyl]aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an allosteric modulator, altering the activity of its target by binding to a site distinct from the active site. This can lead to changes in the conformation and function of the target protein, ultimately affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea: Another compound with a similar urea linkage and chlorophenyl group.

    6-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}-9H-purine: Contains a chlorophenyl group and is used in pharmacological research.

Uniqueness

1-(4-CHLOROPHENYL)-3-{4-[(6-METHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrimidinyl and sulfamoylphenyl groups contribute to its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O4S/c1-28-17-10-16(20-11-21-17)24-29(26,27)15-8-6-14(7-9-15)23-18(25)22-13-4-2-12(19)3-5-13/h2-11H,1H3,(H,20,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQKZWFWRCFYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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